molecular formula C20H16N2O6 B2617481 Dimethyl 2-(5-phenyloxazole-2-carboxamido)terephthalate CAS No. 1788532-40-0

Dimethyl 2-(5-phenyloxazole-2-carboxamido)terephthalate

Cat. No.: B2617481
CAS No.: 1788532-40-0
M. Wt: 380.356
InChI Key: IEEHZGAAWJXOPR-UHFFFAOYSA-N
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Description

Dimethyl 2-(5-phenyloxazole-2-carboxamido)terephthalate is a synthetic organic compound characterized by a terephthalate ester backbone substituted with a 5-phenyloxazole-2-carboxamido group. This structure combines a rigid aromatic terephthalate core with a heterocyclic oxazole moiety, which is further functionalized with a phenyl group.

Properties

IUPAC Name

dimethyl 2-[(5-phenyl-1,3-oxazole-2-carbonyl)amino]benzene-1,4-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N2O6/c1-26-19(24)13-8-9-14(20(25)27-2)15(10-13)22-17(23)18-21-11-16(28-18)12-6-4-3-5-7-12/h3-11H,1-2H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEEHZGAAWJXOPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)C(=O)OC)NC(=O)C2=NC=C(O2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dimethyl 2-(5-phenyloxazole-2-carboxamido)terephthalate typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the oxazole ring, followed by its functionalization to introduce the phenyl and carboxamido groups. The final step involves the esterification of the terephthalate moiety with dimethyl groups. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure high yield and purity of the product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness, scalability, and environmental considerations. This could include the use of continuous flow reactors, automated synthesis, and advanced purification techniques to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

Dimethyl 2-(5-phenyloxazole-2-carboxamido)terephthalate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions could introduce a wide range of functional groups, depending on the nucleophiles or electrophiles used.

Scientific Research Applications

Herbicidal Applications

One of the most significant applications of dimethyl 2-(5-phenyloxazole-2-carboxamido)terephthalate is in the development of herbicides. Research has identified this compound as a potential inhibitor targeting serine hydroxymethyl transferase (SHMT), an enzyme involved in amino acid biosynthesis. This pathway is crucial for plant growth, making it an attractive target for herbicide action.

Case Study: Herbicidal Activity Evaluation

  • Compound Tested : this compound derivatives.
  • Target Enzyme : Conyza canadensis SHMT1.
  • Methodology : Virtual screening and bioassays were conducted to evaluate the herbicidal efficacy of synthesized compounds.
  • Results : The derivative compound exhibited significant herbicidal activity with an EC50 value of 193.8 g a.i./ha, indicating its potential as a new class of herbicides with minimal adverse effects on non-target species like maize and honeybees .

Biomedical Research

In addition to agricultural applications, this compound has implications in biomedical research. Its structural properties allow it to be explored as a potential therapeutic agent.

Case Study: Targeting Disease Mechanisms

  • Research Focus : Investigating the compound's ability to inhibit specific enzymes linked to disease pathways.
  • Findings : The compound's derivatives were shown to interact with key metabolic pathways, suggesting possible applications in treating metabolic disorders or cancers by modulating enzyme activity .

Material Science

The compound has also been studied for its potential use in material science, particularly in the development of novel polymers and composites.

Data Table: Properties of this compound-Based Polymers

PropertyValue
Glass Transition Temperature (Tg)225 °C
Thermal Decomposition Temperature (Td)442 °C
Coefficient of Thermal Expansion (CTE)60 ppm/°C
Solubility in Common SolventsSoluble in DMSO, partially soluble in DMF

These properties indicate that polymers derived from this compound could have applications in high-performance materials that require thermal stability and low thermal expansion .

Mechanism of Action

The mechanism of action of Dimethyl 2-(5-phenyloxazole-2-carboxamido)terephthalate involves its interaction with specific molecular targets and pathways. The oxazole ring can interact with biological macromolecules, potentially inhibiting or modulating their activity. The terephthalate moiety may contribute to the compound’s overall stability and solubility, enhancing its effectiveness in various applications .

Comparison with Similar Compounds

Dimethyl 2-(phenylsulfonamido)terephthalate

Structural Differences :

  • The sulfonamido group (-SO₂-NH-) replaces the oxazole-carboxamido moiety.
  • Sulfonamides are highly polar due to the sulfonyl group, enhancing hydrophilicity compared to the oxazole-based carboxamide.

Functional Implications :

  • Solubility : Sulfonamides typically exhibit higher aqueous solubility than carboxamides, which may affect formulation in pharmaceutical contexts.
  • Reactivity : Sulfonamides are more acidic (pKa ~10) compared to carboxamides (pKa ~15–17), influencing protonation states under physiological conditions.
  • Applications : Sulfonamido derivatives are common in antimicrobial and diuretic agents, whereas oxazole derivatives are prevalent in kinase inhibitors and antifungal drugs .

Poly(tetramethylene terephthalate) (PBT)

Structural Relationship :

  • PBT is a polymer synthesized from dimethyl terephthalate and 1,4-butanediol. While sharing the terephthalate ester core with the target compound, PBT lacks the oxazole-carboxamido substituent.

Functional Contrast :

  • Molecular Weight : PBT is a high-molecular-weight polymer with thermoplastic properties, whereas the target compound is a small molecule.
  • Applications : PBT is used in food-contact materials and engineering plastics due to its mechanical stability , whereas the target compound’s smaller size suggests roles in bioactive intermediates or specialty chemicals.

Thiazole- and Triazole-Containing Compounds

Heterocyclic Comparison :

  • Thiazole Derivatives (e.g., ): Thiazoles contain sulfur and nitrogen, offering distinct electronic properties compared to oxazoles.
  • Triazole Derivatives (e.g., ): Triazoles (three nitrogen atoms) exhibit stronger dipole moments and metabolic stability, making them prevalent in pesticides (e.g., propiconazole) and antifungals. Oxazoles, with fewer nitrogen atoms, may prioritize different interaction mechanisms .

Data Table: Structural and Functional Comparison

Compound Name Key Functional Groups Molecular Features Potential Applications References
Dimethyl 2-(5-phenyloxazole-2-carboxamido)terephthalate Oxazole, carboxamide, ester Heterocyclic polarity, aromaticity Pharmaceuticals, agrochemicals -
Dimethyl 2-(phenylsulfonamido)terephthalate Sulfonamide, ester High polarity, acidity Antimicrobial agents
Poly(tetramethylene terephthalate) (PBT) Terephthalate ester, aliphatic chain Polymer backbone, thermoplasticity Food packaging, engineering plastics
Thiazol-5-ylmethyl carbamate derivatives Thiazole, carbamate Sulfur-enhanced π-interactions Enzyme inhibitors
Triazole pesticides (e.g., propiconazole) Triazole, chlorophenyl Metabolic stability, dipole moments Fungicides, plant growth regulators

Research Findings and Implications

  • Bioactivity : Oxazole derivatives are less common in pesticides compared to triazoles but are emerging in anticancer research due to their kinase-inhibiting properties. The phenyloxazole group in the target compound may offer unique selectivity profiles .
  • Synthetic Utility : The terephthalate ester core facilitates modular synthesis, allowing substitution with diverse functional groups (e.g., sulfonamides, heterocycles) for tailored applications .
  • Stability : Oxazole rings are prone to hydrolytic degradation under acidic conditions, whereas sulfonamides and triazoles demonstrate superior stability, impacting shelf-life and dosing regimens .

Biological Activity

Dimethyl 2-(5-phenyloxazole-2-carboxamido)terephthalate (DMPOC) is a compound that has garnered interest in the scientific community due to its potential biological activities, particularly in the context of cancer treatment and antimicrobial properties. This article synthesizes available research findings, including structure-activity relationships (SAR), case studies, and detailed evaluations of its biological effects.

Chemical Structure and Properties

The chemical structure of DMPOC can be represented as follows:

C17H16N2O5\text{C}_{17}\text{H}_{16}\text{N}_2\text{O}_5

This compound features a terephthalate moiety linked to a 5-phenyloxazole-2-carboxamide group, which is crucial for its biological activity.

Anticancer Properties

Recent studies have highlighted the anticancer potential of phenyloxazole derivatives, including DMPOC. A notable study demonstrated that derivatives similar to DMPOC exhibited significant cytotoxicity against various cancer cell lines, including HeLa and HepG2. The compound showed IC50 values of 0.78 μM against HeLa cells, indicating potent antiproliferative activity .

Mechanism of Action:

  • Tubulin Polymerization Inhibition: DMPOC is believed to inhibit tubulin polymerization, leading to cell cycle arrest at the G2/M phase. This mechanism is similar to that of well-known chemotherapeutic agents like colchicine .
  • Selectivity for Cancer Cells: Preliminary findings suggest that DMPOC selectively targets cancer cells over normal cells, enhancing its therapeutic potential while minimizing side effects .

Antimicrobial Activity

In addition to its anticancer properties, DMPOC has been studied for its antimicrobial effects. Research into related compounds has shown promising results in inhibiting biofilm formation in Pseudomonas aeruginosa, a common pathogen associated with chronic infections .

Key Findings:

  • Biofilm Inhibition: Compounds structurally related to DMPOC demonstrated significant inhibition of biofilm formation in P. aeruginosa PAO1 strains, with one derivative showing an inhibition rate of 46.85% .
  • Quorum Sensing Inhibition: These compounds also reduced the production of virulence factors regulated by quorum sensing, which could lead to new strategies for treating bacterial infections .

Structure-Activity Relationships (SAR)

Understanding the SAR of DMPOC and its analogs is crucial for optimizing their biological activity. The following table summarizes key structural modifications and their corresponding biological activities:

Compound VariantModificationsIC50 (μM)Biofilm Inhibition (%)
DMPOC-0.78N/A
Compound 9N,N-diphenyl substitution1.08N/A
Compound 5bPara-chloro substitutionN/A46.85
Compound 5f4-naphthyl substitutionN/A40.88

This table illustrates how specific modifications can enhance either anticancer or antimicrobial properties.

Case Studies

Several case studies have been conducted to evaluate the efficacy and safety of DMPOC and related compounds:

  • In Vitro Studies: A study assessing the cytotoxic effects on human colorectal DLD-1 cells reported an EC50 value of 270 nM for a related compound, indicating strong apoptotic induction capabilities .
  • In Vivo Studies: Compounds similar to DMPOC were tested in xenograft mouse models, demonstrating significant tumor growth inhibition (63% at a dose of 50 mg/kg) without severe toxicity .

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